molecular formula C9H8ClFN2 B11900633 5-Fluoroquinolin-8-amine hydrochloride CAS No. 1956365-14-2

5-Fluoroquinolin-8-amine hydrochloride

Cat. No.: B11900633
CAS No.: 1956365-14-2
M. Wt: 198.62 g/mol
InChI Key: QJBGXJZDGJCXQO-UHFFFAOYSA-N
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Description

5-Fluoroquinolin-8-amine hydrochloride is a functionalized quinoline derivative of significant interest in medicinal chemistry and materials science. As a halogenated and aminated quinoline, it serves as a versatile synthetic intermediate for the development of novel compounds with potential biological activity. The 8-aminoquinoline scaffold is a privileged structure in drug discovery, known for its ability to coordinate metal ions and interact with diverse biological targets . This compound is structurally analogous to other pharmacologically active 8-substituted quinolines. Research on similar molecules, such as 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated a range of properties including antibacterial, antifungal, and anticancer activities . The 8-amino group provides a handle for further chemical modification, allowing researchers to create amide-linked conjugates or incorporate this moiety into larger molecular frameworks, such as polymers or sensors . In research settings, this compound can be utilized as a key precursor in the synthesis of more complex molecules for screening against various diseases. Its potential applications align with those of related compounds, which have been investigated for their antiviral effects against strains like dengue virus and H5N1 avian influenza, as well as for their antibacterial and antifungal properties . Furthermore, quinoline-based compounds are explored in materials science, for instance in the development of electrospun fibrous materials for wound healing and targeted drug delivery systems . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate safety precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

CAS No.

1956365-14-2

Molecular Formula

C9H8ClFN2

Molecular Weight

198.62 g/mol

IUPAC Name

5-fluoroquinolin-8-amine;hydrochloride

InChI

InChI=1S/C9H7FN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h1-5H,11H2;1H

InChI Key

QJBGXJZDGJCXQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)F.Cl

Origin of Product

United States

Preparation Methods

Skraup Synthesis Adaptations

The Skraup reaction, a classical method for quinoline synthesis, is employed in the preparation of 5-chloro-8-hydroxyquinoline using 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and methacrylaldehyde in hydrochloric acid. This method avoids the use of sulfuric acid, which minimizes tar formation and improves yield (up to 105% in optimized conditions). For 5-fluoroquinolin-8-amine, a similar approach could involve fluorinated starting materials, such as 4-fluoro-2-aminophenol, though this substitution would require careful optimization of reaction conditions to accommodate fluorine’s electronegativity and smaller atomic size.

Solvent and Catalyst Selection

Hydrochloric acid (15–35%) serves as both solvent and catalyst in the cyclization of chloro-quinoline derivatives. The concentration of HCl critically influences reaction efficiency; higher concentrations (25–30%) enhance protonation of intermediates, facilitating cyclization. For fluoro derivatives, maintaining acidic conditions may similarly stabilize reactive intermediates, though potential hydrolysis of fluorine-containing groups must be mitigated.

Purification and Isolation Protocols

Crystallization and Filtration

Post-reaction mixtures for chloro-quinoline derivatives are cooled to room temperature to crystallize hydrochloride salts, which are then filtered. For example, 5-chloro-8-hydroxyquinoline hydrochloride is isolated with 95–105% yield after filtration and washing. Similar steps would apply to the fluoro-amine derivative, though solubility differences due to fluorine’s presence may require adjusted crystallization temperatures or solvent systems.

pH-Dependent Purification

Neutralization with NaOH or NH₄OH is critical for converting hydrochloride salts to free bases. For 5-fluoroquinolin-8-amine hydrochloride, precise pH control during neutralization (e.g., pH 7) would ensure optimal precipitation of the free amine, which could then be re-salted with HCl to form the hydrochloride. Activated carbon treatment (10% w/w) effectively removes colored impurities, as demonstrated in chloro-quinoline synthesis.

Analytical and Yield Optimization

HPLC Purity Assessment

High-performance liquid chromatography (HPLC) is used to verify the purity of quinoline derivatives, with reported purities of 97–98% for 5-chloro-8-hydroxyquinoline. For fluoro-amine analogs, similar analytical methods would ensure quality control, though retention times and mobile phases may require adjustments due to differences in polarity.

Yield Enhancement Strategies

Key factors influencing yield in chloro-quinoline synthesis include:

  • Molar Ratios : Optimal stoichiometry of 4-chloro-2-aminophenol to methacrylaldehyde (2:3–3.4).

  • Temperature Control : Dropwise addition of reagents at 90–110°C to manage exothermic reactions.

  • Reagent Order : Premixing methacrylaldehyde with glacial acetic acid before addition to the reaction mixture reduces side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinolines .

Scientific Research Applications

5-Fluoroquinolin-8-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroquinolin-8-amine hydrochloride involves the inhibition of bacterial DNA synthesis. It binds to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV. This action blocks the progress of the replication fork, leading to bacterial cell death . The molecular targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Comparison with Similar Compounds

Key Structural Modifications

The following analogs share the quinoline backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5-Fluoroquinolin-8-amine HCl F (5), NH₂ (8) C₉H₇ClFN₂ 200.62 Enhanced metabolic stability
5-Bromoquinolin-8-amine HCl Br (5), NH₂ (8) C₉H₇BrClN₂ 261.53 Increased lipophilicity, bulky halogen
5-Amino-8-hydroxyquinoline diHCl NH₂ (5), OH (8) C₉H₁₀Cl₂N₂O 245.10 Higher solubility (polar OH group)
5-Methoxyquinolin-8-amine OCH₃ (5), NH₂ (8) C₁₀H₁₀N₂O 174.20 Electron-donating methoxy group
5-Fluorothiazol-2-amine HCl F (5), NH₂ (2) (thiazole) C₃H₄ClFN₂S 152.59 Smaller heterocycle, distinct reactivity

Biological Activity

5-Fluoroquinolin-8-amine hydrochloride is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its mechanisms of action, biological efficacy, structure-activity relationship (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7FN2HClC_9H_7FN_2\cdot HCl, with a molecular weight of approximately 196.62 g/mol. The compound features a fluorine atom at the 5-position and an amino group at the 8-position of the quinoline ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria. This mechanism is similar to that of established fluoroquinolone antibiotics .
  • Anticancer Potential : Recent studies have indicated that this compound can inhibit mutant isocitrate dehydrogenases (IDHs), which are implicated in various cancers, including gliomas and acute myeloid leukemia (AML). By targeting these enzymes, this compound may disrupt altered metabolic pathways that contribute to tumorigenesis.

Antimicrobial Properties

Research has documented the effectiveness of this compound against several bacterial strains, including resistant ones. The compound has shown significant inhibition against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli (wild type)0.008
K. pneumoniae (wild type)0.03
Pseudomonas aeruginosa (wild type)0.125

These results indicate its potential role in treating infections caused by antibiotic-resistant bacteria .

Anticancer Activity

In vitro studies have shown that this compound can effectively reduce the viability of cancer cell lines through its action on mutant IDH enzymes. A notable study reported that modifications to the quinoline structure could enhance selectivity and potency against specific IDH mutations commonly found in cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinolinone derivatives. The presence of fluorine and amino groups significantly impacts the compound's interaction with biological targets:

  • Fluorine Substitution : The introduction of a fluorine atom at position 5 enhances antibacterial activity by improving binding affinity to target enzymes.
  • Amino Group Influence : The amino group at position 8 contributes to increased solubility and bioavailability, making it a valuable feature for therapeutic applications .

Case Studies

  • Inhibition of IDH Mutants : A study focused on various quinolinone derivatives demonstrated that structural modifications could lead to enhanced selectivity against mutant IDH enzymes, suggesting a pathway for developing targeted cancer therapies.
  • Synergistic Effects with Other Agents : Research has explored the combination of this compound with other anticancer agents, revealing synergistic effects that enhanced tumor cell viability reduction compared to monotherapy.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
6-FluoroquinoloneFluorine atom on quinolone ringAntibacterial activity
4-Aminomethyl-7-chloroquinolineAmino group and chlorineAnticancer properties
7-Fluoro-4-hydroxyquinolineHydroxyl substitution on quinolineAntiviral activity

This comparative analysis underscores the unique biological activities and therapeutic potential of this compound within the quinolone class .

Q & A

Q. What are the established synthetic routes for 5-Fluoroquinolin-8-amine hydrochloride?

The synthesis typically involves fluorination and amination of the quinoline backbone. A common approach adapts methods used for chlorinated analogs:

  • Fluorination : Introduce fluorine at the 5th position via electrophilic substitution or halogen exchange (e.g., using HF or fluorinating agents like Selectfluor) .
  • Amination : Introduce the amine group at the 8th position through nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) . Purification often employs column chromatography, and yields depend on reaction temperature, solvent choice, and catalyst optimization .

Q. How is the purity of this compound assessed in academic research?

Purity is validated using:

  • High-Performance Liquid Chromatography (HPLC) : Retention time and peak area analysis, as demonstrated for related compounds (e.g., accuracy data in RP-HPLC methods) .
  • Spectroscopic Techniques : NMR (¹H/¹³C) for structural confirmation and UV-Vis for concentration determination (λmax ~286 nm, similar to fluorinated analogs) .
  • Mass Spectrometry : To verify molecular weight (e.g., 162.16 g/mol for 8-fluoroquinolin-5-amine analogs) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Short-term : Store at room temperature (RT) in a desiccator to prevent moisture absorption .
  • Long-term : Aliquot and store at -20°C under inert gas (e.g., argon) to avoid degradation . Stability studies for similar compounds indicate ≥5-year viability under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for fluorinated quinolines like this compound?

Contradictions often arise from solvent polarity, pH, and crystallinity. Methodological approaches include:

  • Solvent Screening : Test solubility in DMSO, methanol, or aqueous buffers (e.g., PBS) with pH adjustment .
  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to assess crystallinity’s impact on solubility .
  • Co-solvent Systems : Employ mixtures like DMSO:water to enhance dissolution, as described for structurally similar compounds .

Q. What computational strategies predict the reactivity of this compound in synthetic pathways?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and Fukui indices to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on amination) .
  • Docking Studies : Model interactions with biological targets (e.g., bacterial topoisomerases) to guide functionalization .

Q. How can researchers design experiments to elucidate the mechanism of antimicrobial activity in fluorinated quinolines?

  • In Vitro Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-fluoro vs. 5-chloro) to identify critical substituents .
  • Enzymatic Studies : Measure inhibition of DNA gyrase or topoisomerase IV using fluorescence-based assays .
  • Resistance Profiling : Evaluate mutations in target enzymes via whole-genome sequencing of resistant bacterial strains .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorinated quinolines?

  • Standardize Assay Conditions : Control variables like bacterial strain, growth medium, and compound concentration .
  • Validate Purity : Confirm compound integrity using HPLC and NMR to rule out degradation products .
  • Replicate Studies : Collaborate with independent labs to verify reproducibility, as seen in multi-institutional antimicrobial studies .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

StepConditionsYield Optimization TipsReference
FluorinationSelectfluor, DMF, 80°C, 12 hrsUse anhydrous solvents
AminationPd(OAc)₂, Xantphos, 100°C, 24 hrsOptimize catalyst loading
PurificationSilica gel chromatographyGradient elution (Hexane:EtOAc)

Q. Table 2: Analytical Methods for Purity Assessment

TechniqueParametersApplicationReference
HPLCC18 column, 220 nm detectionQuantify main peak purity
¹H NMRDMSO-d₆, 400 MHzConfirm amine and fluorine groups
Mass SpectrometryESI+, m/z 162.16Verify molecular weight

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